molecular formula C8H7BrF2 B3094074 5-Bromo-2-(difluoromethyl)toluene CAS No. 1254034-33-7

5-Bromo-2-(difluoromethyl)toluene

Cat. No. B3094074
CAS RN: 1254034-33-7
M. Wt: 221.04 g/mol
InChI Key: CZBYICKYTASGBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “5-Bromo-2-(difluoromethyl)toluene” were not found in the search results, similar compounds have been synthesized using various methods. For example, the Shanghai Institute of Pharmaceutical Industry developed a synthetic method for pexidartinib that begins with 5-bromo-N-(4-methoxybenzyl)pyridine-2-amine and involves a central tandem Tsuji–Trost reaction and Heck coupling .


Molecular Structure Analysis

The molecular structure of “5-Bromo-2-(difluoromethyl)toluene” consists of a benzene ring with bromine and difluoromethyl groups attached. The InChI code for this compound is 1S/C8H6BrF2/c1-5-4-6(9)2-3-7(5)13-8(10,11)12/h1-3,6H .

Scientific Research Applications

Electronic Absorption Spectra Studies

5-Bromo-2-(difluoromethyl)toluene has been a subject of interest in the study of absorption spectra in the ultraviolet region. Investigations have been conducted to understand the band systems and transitions associated with bromo-fluoro toluenes, which include compounds similar to 5-Bromo-2-(difluoromethyl)toluene (Dwivedi & Sharma, 1974).

Catalytic Applications in Organic Synthesis

Research has shown the utility of similar bromo-fluoro toluene compounds in catalyzing important reactions in organic synthesis. For instance, studies have highlighted their role in facilitating the aromatization of aromatic enynes via ruthenium-catalyzed processes, which is crucial in organic compound synthesis (Shen et al., 2003).

Extraction Kinetics and Complexation Studies

Compounds related to 5-Bromo-2-(difluoromethyl)toluene have been used in studies focusing on the extraction kinetics of metals like palladium and nickel. These studies explore the complexation kinetics and extraction mechanisms, providing insights into the interfacial behavior and reactivity of such compounds (Ohashi et al., 1998) (Watarai et al., 1997).

Mechanism of Action

properties

IUPAC Name

4-bromo-1-(difluoromethyl)-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBYICKYTASGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201265940
Record name 4-Bromo-1-(difluoromethyl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201265940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(difluoromethyl)-2-methylbenzene

CAS RN

1254034-33-7
Record name 4-Bromo-1-(difluoromethyl)-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1254034-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-(difluoromethyl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201265940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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